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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)phenol

Cat. No.: B022458

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(2-
Methoxyethyl)phenol, an important intermediate and potential impurity in the synthesis of
pharmaceuticals such as Metoprolol. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Chemical Structure and Properties

» IUPAC Name: 4-(2-methoxyethyl)phenol

Synonyms: p-(2-Methoxyethyl)phenol, p-Hydroxyphenethyl methyl ether

CAS Number: 56718-71-9

Molecular Formula: CoH1202

Molecular Weight: 152.19 g/mol

Spectroscopic Data

The following tables summarize the key spectral data for 4-(2-Methoxyethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectral Data for 4-(2-Methoxyethyl)phenol

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
7.04 d 2H Ar-H (ortho to -OH)
6.71 d 2H Ar-H (meta to -OH)
4.88 S 1H -OH
3.59 t 2H -CH2-O
3.35 S 3H -OCHs
2.79 t 2H Ar-CHz-

Solvent: CDCIs, Instrument Frequency: 400 MHz

Table 2: 13C NMR Spectral Data for 4-(2-Methoxyethyl)phenol

Chemical Shift (ppm) Assighment

154.0 C-OH

130.1 Ar-C (ortho to -OH)

129.5 Ar-C (ipso to -CH2CH20CH5)
115.3 Ar-C (meta to -OH)

73.5 -CH2-O

58.7 -OCHs

37.9 Ar-CHz-

Solvent: CDCIz

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 4-(2-Methoxyethyl)phenol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

3400-3200 Strong, Broad

bonded)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1610, 1515 Strong Aromatic C=C stretch
1240 Strong C-O stretch (aryl ether)
1115 Strong C-O stretch (alkyl ether)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for 4-(2-Methoxyethyl)phenol

mlz Relative Intensity (%) Assignment

152 25 [M]* (Molecular lon)
107 100 [M - CH20CHs]*

77 10 [CeHs]*

45 15 [CH20CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of 4-(2-Methoxyethyl)phenol.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls).
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e Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy Protocol:

e Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

o Temperature: 298 K

e Pulse Program: Standard single-pulse experiment

e Number of Scans: 16

o Relaxation Delay: 1.0 s

e Spectral Width: 16 ppm

o Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and
calibrate the chemical shift scale using the residual solvent peak (CHCIs at 7.26 ppm).

13C NMR Spectroscopy Protocol:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency)

e Solvent: CDCIs

o Temperature: 298 K

e Pulse Program: Proton-decoupled single-pulse experiment

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Spectral Width: 240 ppm

o Data Processing: Fourier transform the FID, apply a line broadening factor of 1-2 Hz, phase
correct the spectrum, and calibrate using the solvent peak (CDCls at 77.16 ppm).
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IR Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry
completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of solid 4-(2-Methoxyethyl)phenol directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquire the sample spectrum over a range of 4000-400 cm~1.

The final spectrum is presented in terms of absorbance or transmittance after automatic
background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a 1 mg/mL stock solution of 4-(2-Methoxyethyl)phenol in dichloromethane.

Dilute the stock solution to a final concentration of 10 pg/mL with dichloromethane.

GC-MS Protocol:

Gas Chromatograph: Agilent 7890B GC System (or equivalent)
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness)
Injector Temperature: 250 °C

Injection Volume: 1 pL

Injection Mode: Splitless
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o Carrier Gas: Helium at a constant flow of 1.0 mL/min
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes
o Ramp: 10 °C/min to 280 °C
o Hold: 5 minutes at 280 °C
e MS Transfer Line Temperature: 280 °C
e lon Source Temperature: 230 °C
 lonization Mode: Electron lonization (El) at 70 eV
e Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for 4-(2-
Methoxyethyl)phenol.
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» To cite this document: BenchChem. [Spectral Analysis of 4-(2-Methoxyethyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b022458#spectral-data-for-4-2-methoxyethyl-phenol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b022458?utm_src=pdf-body-img
https://www.benchchem.com/product/b022458#spectral-data-for-4-2-methoxyethyl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b022458#spectral-data-for-4-2-methoxyethyl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b022458#spectral-data-for-4-2-methoxyethyl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b022458#spectral-data-for-4-2-methoxyethyl-phenol-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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